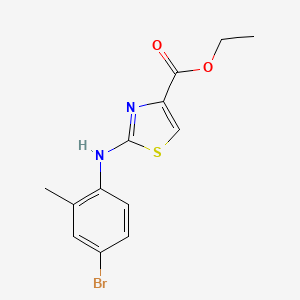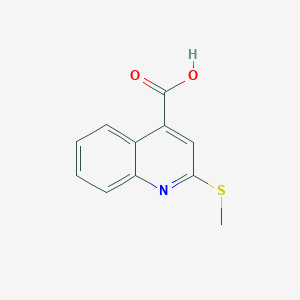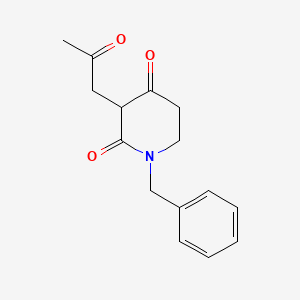
Ethyl 2-(4-bromo-2-methylanilino)-1,3-thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-bromo-2-methylanilino)-1,3-thiazole-4-carboxylate is an organic compound with a complex structure that includes a thiazole ring, a brominated aniline derivative, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-bromo-2-methylanilino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.
Coupling with Aniline Derivative: The brominated thiazole is then coupled with 4-bromo-2-methylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline derivative, converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Bromine or NBS in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Ethyl 2-(4-bromo-2-methylanilino)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of Ethyl 2-(4-bromo-2-methylanilino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as proliferation and apoptosis, making it a potential anticancer agent.
相似化合物的比较
4-Bromo-2-methylaniline: A precursor in the synthesis of the target compound.
2-Bromo-4-methylaniline: Another brominated aniline derivative with similar reactivity.
4-Bromo-2-nitroaniline: A compound with a nitro group that can undergo similar substitution reactions.
Uniqueness: Ethyl 2-(4-bromo-2-methylanilino)-1,3-thiazole-4-carboxylate is unique due to its combination of a thiazole ring and a brominated aniline derivative, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
属性
分子式 |
C13H13BrN2O2S |
|---|---|
分子量 |
341.23 g/mol |
IUPAC 名称 |
ethyl 2-(4-bromo-2-methylanilino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2S/c1-3-18-12(17)11-7-19-13(16-11)15-10-5-4-9(14)6-8(10)2/h4-7H,3H2,1-2H3,(H,15,16) |
InChI 键 |
LGYDKYOIGPBAPK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CSC(=N1)NC2=C(C=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate](/img/structure/B13874541.png)

![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13874560.png)

![[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B13874568.png)
![1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene](/img/structure/B13874581.png)





